

Ethyl 6-hydroxypyrimidine-4-carboxylate basic properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 6-hydroxypyrimidine-4-carboxylate

Cat. No.: B1437708

[Get Quote](#)

An In-Depth Technical Guide to the Basic Properties of **Ethyl 6-hydroxypyrimidine-4-carboxylate**

Abstract

Ethyl 6-hydroxypyrimidine-4-carboxylate is a pivotal heterocyclic compound that serves as a versatile scaffold in medicinal and agricultural chemistry. Its unique pyrimidine core, substituted with both a hydroxyl (or its keto tautomer) and an ethyl carboxylate group, provides multiple reaction sites for chemical modification. This guide offers an in-depth exploration of its fundamental chemical and physical properties, synthesis, reactivity, and biological significance. Authored from the perspective of a senior application scientist, this document aims to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary to effectively utilize this compound in their research endeavors. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.

Molecular Identity and Structure

Ethyl 6-hydroxypyrimidine-4-carboxylate is a heterocyclic organic compound built upon a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.^[1] The molecule is further functionalized with a hydroxyl group at position 6 and an ethyl ester group at position 4.^[1]

A critical structural feature of this molecule is its existence in a tautomeric equilibrium between the hydroxyl (enol) form and a keto form. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature, ethyl 6-oxo-1H-pyrimidine-4-carboxylate, indicates that the keto tautomer is the preferred form for systematic naming, reflecting its likely predominance under standard conditions.^{[1][2]} This keto-enol tautomerism is a cornerstone of its reactivity and biological interactions.

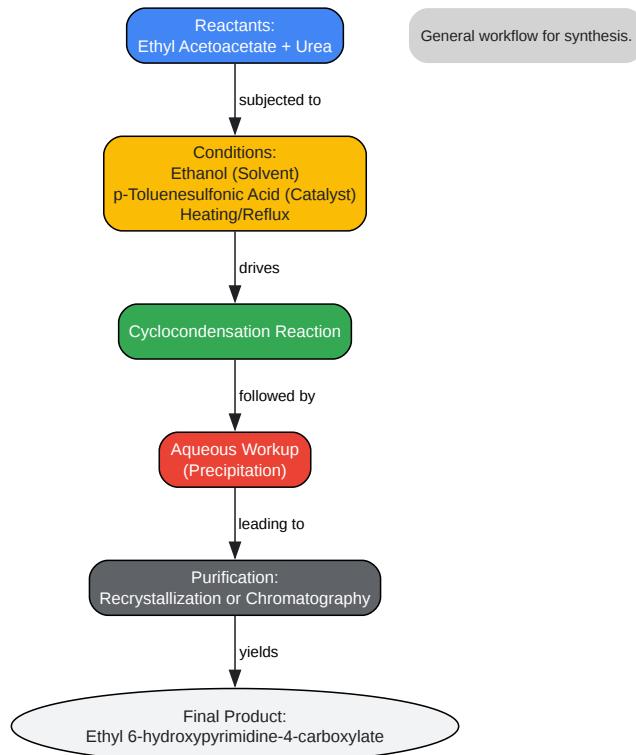
Keto-Enol Tautomerism

The interconversion between the keto and enol forms is a dynamic equilibrium catalyzed by acid or base.^{[3][4]} While the keto form is generally more stable for simple carbonyl compounds, the enol form can be stabilized by factors such as aromaticity or intramolecular hydrogen bonding.^{[4][5]} In the case of **Ethyl 6-hydroxypyrimidine-4-carboxylate**, the equilibrium between the "hydroxy" (enol) and "oxo" (keto) forms dictates its hydrogen bonding potential and reactivity at the C6 position.

Caption: Keto-enol tautomerism of the pyrimidine ring.

Physicochemical Properties

A summary of the core physicochemical properties is essential for experimental design, including reaction setup, purification, and analytical characterization.


Property	Value	Source
CAS Number	223788-14-5	[1]
Molecular Formula	C ₇ H ₈ N ₂ O ₃	[1]
Molecular Weight	168.15 g/mol	[1]
IUPAC Name	ethyl 6-oxo-1H-pyrimidine-4-carboxylate	[1] [2]
SMILES	CCOC(=O)C1=CC(=O)NC=N1	[1]
InChI Key	RDEDWQDJPRDEBZ-UHFFFAOYSA-N	[1]
Melting Point	Not fully characterized; similar compounds range from 106-217°C.	[1]

Synthesis and Purification

The synthesis of **Ethyl 6-hydroxypyrimidine-4-carboxylate** is most commonly achieved through a cyclocondensation reaction. Understanding this process is key to obtaining high-purity material for further research.

Principle of Synthesis: Cyclocondensation

The standard synthesis involves the condensation of a β -ketoester (ethyl acetoacetate) with a urea-like compound.[\[1\]](#) This reaction is a classic example of heterocyclic ring formation. The choice of an acid catalyst, such as p-toluenesulfonic acid, is critical; it protonates the carbonyl oxygen of the ketoester, increasing its electrophilicity and facilitating the initial nucleophilic attack by urea. Ethanol is an ideal solvent as it readily dissolves the reactants and is relatively easy to remove post-reaction.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis.

Detailed Experimental Protocol

This protocol is a representative method based on established literature.[1][6]

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 eq) and urea (1.0 eq).
- Solvent and Catalyst Addition: Add absolute ethanol to dissolve the reactants. Introduce a catalytic amount of p-toluenesulfonic acid (approx. 0.05 eq).
- Reaction Execution: Heat the mixture to reflux and maintain for several hours (typically 3-6 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Product Isolation: After completion, cool the reaction mixture to room temperature and then further in an ice bath. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

- Purification: Collect the crude solid by filtration. Wash with cold ethanol or water. For higher purity, recrystallize the solid from a suitable solvent like ethanol or purify via column chromatography.

Chemical Reactivity and Stability

The dual functionality of the hydroxyl/keto group and the ethyl ester allows for a range of chemical transformations, making it a valuable synthetic intermediate.

Reaction Type	Reagents & Conditions	Result
Oxidation	Potassium permanganate, hydrogen peroxide	Introduction of new functional groups on the pyrimidine ring. [1]
Reduction	Sodium borohydride, lithium aluminum hydride	Conversion of the keto group to a secondary alcohol. [1]
Nucleophilic Substitution	Amines, thiols under acidic or basic conditions	Replacement of the ethoxy group of the ester. [1]
Hydrolysis	Aqueous acid or base (e.g., LiOH, HCl)	Conversion of the ethyl ester to the corresponding carboxylic acid. [7]

Stability: The compound is generally stable under standard laboratory conditions. However, prolonged exposure to strong acids or bases can lead to hydrolysis of the ester group. Thermal stability is considered good, though a precise melting point is not consistently reported.[\[1\]](#)

Solubility Profile: Its polar functional groups (ester, hydroxyl/keto, N-H) confer solubility in polar protic solvents. It is known to be soluble in methanol and ethanol.[\[1\]](#) This characteristic is leveraged during its synthesis and purification (recrystallization).

Spectroscopic and Analytical Data

While a complete, published spectrum for this specific molecule is not available in the initial search, its structure allows for predictable spectroscopic signatures based on analogous compounds.[\[8\]](#)[\[9\]](#)

- ^1H NMR: Expected signals would include a triplet and a quartet for the ethyl group protons, one or more singlets for the pyrimidine ring protons, and a broad singlet for the N-H proton. The chemical shifts would be highly dependent on the solvent used (e.g., DMSO-d₆).
- ^{13}C NMR: Carbon signals for the ethyl group, the pyrimidine ring carbons, and two distinct carbonyl carbons (one for the ester and one for the C6-keto group) are expected.
- IR Spectroscopy: Key vibrational bands would include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching for the ester and keto groups (typically in the 1650-1750 cm⁻¹ region), and C-N/C=C stretching from the pyrimidine ring.
- Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z 168.15.

Applications in Research and Development

Ethyl 6-hydroxypyrimidine-4-carboxylate is not merely a laboratory chemical but a strategic building block in the development of new bioactive molecules.[\[2\]](#)

- Medicinal Chemistry: It is a foundational intermediate for synthesizing more complex heterocyclic compounds.[\[1\]](#) Pyrimidine derivatives are known to exhibit a wide range of biological activities, and this scaffold has been investigated for developing novel antimicrobial, antiviral, antiallergic, and antileishmanial agents.[\[1\]](#) Its structure is a key component in molecules targeting neurological disorders and inflammatory pathways.[\[2\]\[10\]](#)
- Agricultural Chemistry: The pyrimidine core is present in many agrochemicals. This compound is used in the synthesis of targeted herbicides and fungicides, contributing to the development of modern crop protection products.[\[2\]\[10\]](#)
- Biochemical Research: Due to its ability to interact with biological targets, it is used as a tool compound in studies of enzyme inhibition and metabolic pathways.[\[10\]](#)

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed. Users should consult the Safety Data Sheet (SDS) provided by the supplier. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Work should be performed in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Ethyl 6-hydroxypyrimidine-4-carboxylate | 223788-14-5 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. prepchem.com [prepchem.com]
- 7. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. banglajol.info [banglajol.info]
- 10. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]
- To cite this document: BenchChem. [Ethyl 6-hydroxypyrimidine-4-carboxylate basic properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1437708#ethyl-6-hydroxypyrimidine-4-carboxylate-basic-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com